

Technical Guide: Methyl 2-(morpholinomethyl)benzoate

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Compound of Interest

Compound Name: Methyl 2-(morpholinomethyl)benzoate

Cat. No.: B159572

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CAS Number: 135651-46-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(morpholinomethyl)benzoate is a chemical compound with the CAS number 135651-46-6.[1] Structurally, it is the methyl ester of 2-(morpholinomethyl)benzoic acid, incorporating both a benzoate and a morpholine functional group. The presence of the morpholine moiety is of particular interest in medicinal chemistry. Morpholine and its derivatives are recognized as valuable scaffolds in the development of drugs targeting the central nervous system (CNS) due to their favorable physicochemical and conformational properties.[2][3][4] The morpholine ring can enhance drug-like properties by improving solubility, brain permeability, and metabolic stability, and can also participate in crucial molecular interactions with biological targets.[2][3][4][5][6]

This technical guide provides a comprehensive overview of the available information on **methyl 2-(morpholinomethyl)benzoate**, including its chemical identity, and a discussion of the general significance of its structural components in the context of drug discovery.

Chemical and Physical Properties

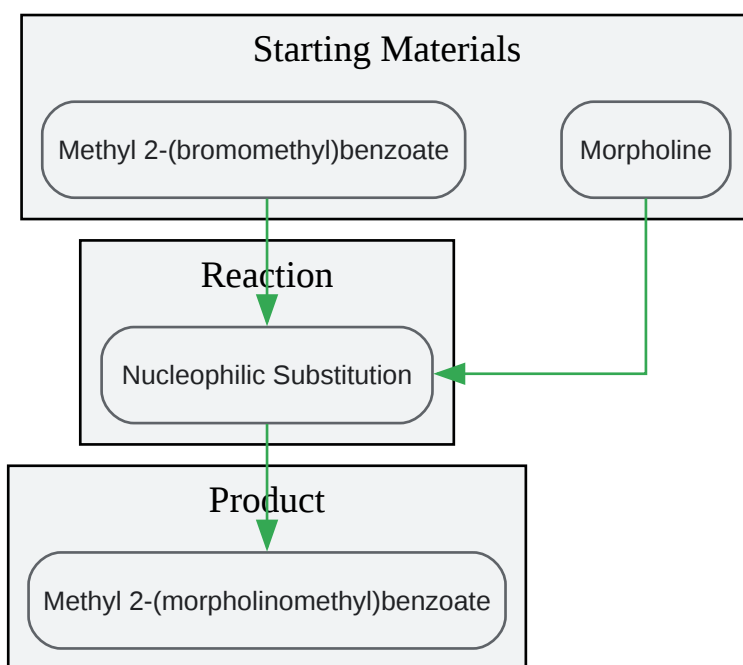
While specific experimentally determined physical properties for **Methyl 2-(morpholinomethyl)benzoate** are not readily available in the cited literature, the following information has been compiled from supplier data and chemical databases.

Property	Value	Source
CAS Number	135651-46-6	[1]
Molecular Formula	C13H17NO3	[1]
Molecular Weight	235.28 g/mol	[1]
Synonyms	Methyl 2-morpholin-4-ylmethylbenzoate, Methyl 2-(4-morpholinylmethyl)benzoate, 2-MORPHOLIN-4-YLMETHYLBENZOIC ACID METHYL ESTER, Benzoic acid, 2-(4-MorpholinylMethyl)-, Methyl ester	[1]
Storage Temperature	2-8°C	[1]

Synthesis

A detailed, experimentally verified protocol for the synthesis of **Methyl 2-(morpholinomethyl)benzoate** is not explicitly described in the reviewed literature. However, its structure suggests a plausible synthetic route based on standard organic chemistry transformations. A potential synthetic pathway is illustrated below.

Logical Synthesis Workflow



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Caption: Plausible synthetic route to **Methyl 2-(morpholinomethyl)benzoate**.

General Experimental Protocol (Hypothetical)

This hypothetical protocol is based on the common reactivity of the starting materials depicted in the workflow.

- **Reaction Setup:** To a solution of Methyl 2-(bromomethyl)benzoate in a suitable aprotic solvent (e.g., acetonitrile or dimethylformamide), add an equimolar amount or a slight excess of morpholine.
- **Base:** The addition of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) may be required to neutralize the hydrobromic acid formed during the reaction.
- **Reaction Conditions:** The reaction mixture is typically stirred at room temperature or gently heated to facilitate the nucleophilic substitution. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** Upon completion, the reaction mixture is worked up by filtering off any solids and removing the solvent under reduced pressure. The crude product can then be

purified by column chromatography on silica gel to yield the desired **Methyl 2-(morpholinomethyl)benzoate**.

Spectroscopic Data

Specific experimental spectroscopic data (NMR, IR, MS) for **Methyl 2-(morpholinomethyl)benzoate** are not available in the public domain. The following are predicted spectral characteristics based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

- ^1H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the benzoate ring, the methyl ester protons (a singlet around 3.8-3.9 ppm), the methylene protons connecting the morpholine and benzoate moieties, and the methylene protons of the morpholine ring.
- ^{13}C NMR: The spectrum would display distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the methyl carbon of the ester, and the carbons of the morpholine ring and the connecting methylene group.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would likely exhibit characteristic absorption bands for:

- C=O stretching of the ester group (around 1720 cm^{-1}).
- C-O stretching of the ester and the morpholine ether linkage.
- Aromatic C-H and C=C stretching vibrations.
- Aliphatic C-H stretching vibrations of the methyl and morpholine methylene groups.

Mass Spectrometry (MS) (Predicted)

The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak $[\text{M}]^+$ at m/z 235, corresponding to the molecular weight of the compound. Common

fragmentation patterns would involve the loss of the methoxy group (-OCH₃) and cleavage at the benzylic position or within the morpholine ring.

Biological Activity and Applications in Drug Discovery

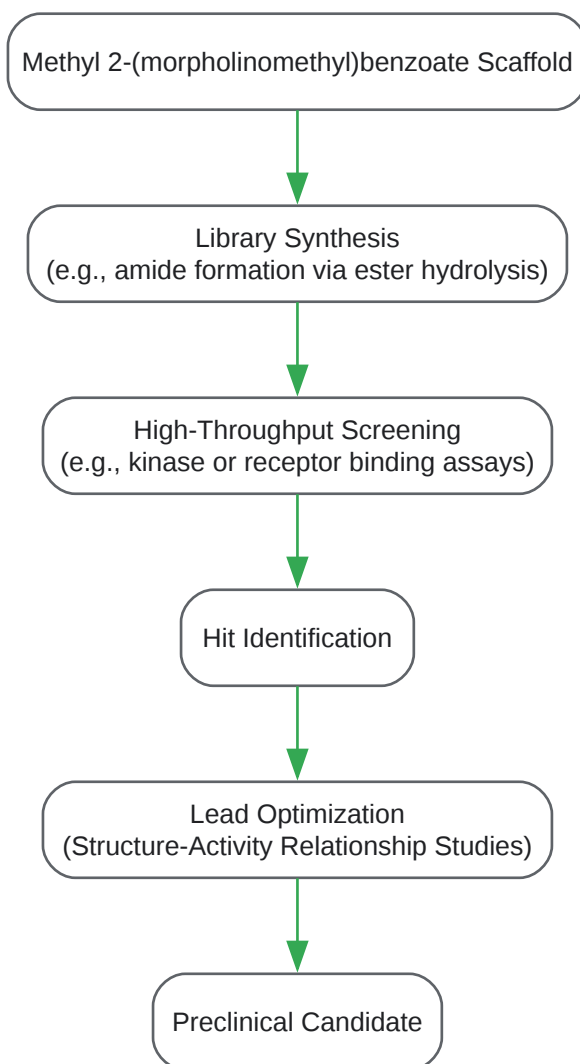
While there is no specific biological data available for **Methyl 2-(morpholinomethyl)benzoate**, the presence of the morpholine scaffold suggests potential applications in drug discovery, particularly for neurological and oncological targets.

The morpholine ring is a "privileged structure" in medicinal chemistry, known for its ability to impart favorable pharmacokinetic properties.^[5] Its incorporation into drug candidates can lead to improved solubility, metabolic stability, and the ability to cross the blood-brain barrier.^{[2][3][4]}

Potential Signaling Pathway Involvement

Given the prevalence of the morpholine moiety in CNS-active drugs, it is plausible that derivatives of **Methyl 2-(morpholinomethyl)benzoate** could interact with various neurological signaling pathways. Morpholine-containing compounds have been developed as modulators of receptors involved in mood disorders and pain, as well as inhibitors of enzymes implicated in neurodegenerative diseases and CNS tumors.^{[2][3]} For instance, some morpholine derivatives have shown activity as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B), which are key targets in the treatment of neurodegenerative disorders.^[6] Additionally, certain 3-(morpholinomethyl)benzofuran derivatives have demonstrated antitumor activity against non-small cell lung cancer cells.^{[7][8]}

Hypothetical Drug Discovery Workflow



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Caption: A potential workflow for utilizing the title compound in drug discovery.

Conclusion

Methyl 2-(morpholinomethyl)benzoate, with its defining morpholine and benzoate moieties, represents a chemical scaffold with potential for further exploration in the field of medicinal chemistry. While specific experimental data on its synthesis, properties, and biological activity are currently limited, its structural features suggest that it could serve as a valuable building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the area of central nervous system disorders. Further research is warranted to fully characterize this compound and to investigate its pharmacological potential.

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